molecular formula C8H9Cl2N3O B117384 4-(2,6-Dichloropyrimidin-4-yl)morpholine CAS No. 52127-83-0

4-(2,6-Dichloropyrimidin-4-yl)morpholine

Cat. No.: B117384
CAS No.: 52127-83-0
M. Wt: 234.08 g/mol
InChI Key: QGGYMWHOBGSQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C(_8)H(_9)Cl(_2)N(_3)O It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring attached at position 4

Scientific Research Applications

4-(2,6-Dichloropyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “4-(2,6-Dichloropyrimidin-4-yl)morpholine” are indicated by the GHS07 symbol, which signifies that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “4-(2,6-Dichloropyrimidin-4-yl)morpholine” could involve further exploration of its use in the synthesis of α-azinylalkylamino-substituted pyrimidines and their potential as JAK2 inhibitors . This could lead to advancements in the treatment of diseases where JAK2 plays a role.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dichloropyrimidine with morpholine. The process can be carried out under various conditions, but a common method includes:

    Reactants: 2,6-dichloropyrimidine and morpholine.

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction.

    Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.

    Reaction Time: The reaction typically proceeds for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate, typically in solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-(2,6-diaminopyrimidin-4-yl)morpholine derivative.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine
  • 4-(2,6-Dibromopyrimidin-4-yl)morpholine
  • 4-(2-Chloropyrimidin-4-yl)morpholine

Uniqueness

4-(2,6-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of chlorine atoms on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(2,6-dichloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYMWHOBGSQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469008
Record name 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52127-83-0
Record name 4-(2,6-Dichloropyrimidin-4-yl)-morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52127-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dichloropyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dichloropyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2,6-Dichloropyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2,6-Dichloropyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2,6-Dichloropyrimidin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2,6-Dichloropyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.